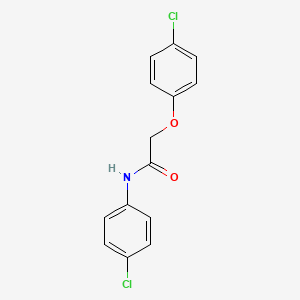

2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide

Description

Significance of the Acetamide (B32628) Scaffold in Contemporary Organic and Medicinal Chemistry

The acetamide scaffold, characterized by an acyl group linked to an amino group (CH₃CONH-), is a fundamental structural motif in the landscape of organic and medicinal chemistry. patsnap.com Its prevalence stems from the chemical stability of the amide bond and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. archivepp.com Molecules incorporating the acetamide linkage exhibit a vast array of biological activities, establishing them as privileged structures in drug discovery. nih.govnih.gov

The therapeutic relevance of acetamide derivatives is extensive, with applications including analgesic and antipyretic agents like paracetamol, as well as compounds with anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antiviral properties. archivepp.comnih.gov The synthetic versatility of the acetamide group allows for straightforward structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. archivepp.com This adaptability has fueled continuous research into novel acetamide-containing molecules to address a wide range of diseases. nih.govmdpi.com In essence, the acetamide scaffold serves as a versatile building block, providing a stable framework for the design and synthesis of new therapeutic agents. patsnap.comnih.gov

Overview of Chlorinated Phenoxyacetamide Analogues in Academic Investigations

The phenoxyacetamide framework is a significant pharmacophore that has garnered considerable attention in medicinal chemistry. nih.gov The incorporation of a phenoxy group can enhance a molecule's ability to bind to target sites, improve selectivity, and participate in crucial intermolecular interactions like π-π stacking and hydrogen bonding. nih.gov When this scaffold is further functionalized with chlorine atoms, a class of compounds known as chlorinated phenoxyacetamide analogues is formed. These analogues have been the subject of numerous academic investigations due to their diverse and potent biological activities.

Compounds with a 2-phenoxy-N-phenylacetamide core structure have demonstrated a variety of biological effects, including anticancer, antiviral, antiparasitic, and antitubercular activities. mdpi.comresearchgate.net The presence of chlorine, a halogen, on the phenyl rings can significantly alter the compound's lipophilicity, electronic distribution, and metabolic stability. These modifications often lead to enhanced biological efficacy. Research has shown that chlorinated phenoxyacetamide derivatives are explored for their potential as monoamine oxidase (MAO) inhibitors for neurological disorders, inhibitors of P-glycoprotein in multidrug-resistant cancers, and as potential agents against bone loss. researchgate.netmdpi.comnih.gov The synthetic accessibility of this scaffold makes it an attractive starting point for developing novel therapeutic agents through structural modifications. mdpi.com

Research Trajectory and Scholarly Rationale for 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide Studies

The specific compound, this compound, emerges from the logical progression of structure-activity relationship (SAR) studies on phenoxyacetamide derivatives. The rationale for investigating this particular molecule is rooted in the established biological significance of both the phenoxyacetamide core and halogenated aromatic systems. The dual presence of a 4-chloro substituent on both the phenoxy and the N-phenyl rings is a deliberate design choice aimed at exploring the synergistic or additive effects of these substitutions on the molecule's biological profile.

Scholarly interest in this compound and its close analogues is driven by the quest for new agents with enhanced potency and selectivity. For instance, related N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their insecticidal activity, indicating the scaffold's potential in agrochemical research. researchgate.net The core structure is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net Therefore, the synthesis and study of this compound are aimed at systematically evaluating how this specific chlorination pattern influences its physicochemical properties and biological activities, contributing valuable data to the broader understanding of chlorinated phenoxyacetamides as a class of bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWJRSBXVUVBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304149 | |

| Record name | 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62095-58-3 | |

| Record name | NSC164379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-CHLORO-2-(4-CHLOROPHENOXY)ACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of 2 4 Chlorophenoxy N 4 Chlorophenyl Acetamide

Established Synthetic Pathways for 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide

The most common and established route for the synthesis of this compound is a two-step process. This pathway involves the initial synthesis of a key intermediate, 2-(4-chlorophenoxy)acetic acid, followed by the formation of the amide bond with 4-chloroaniline.

Reaction Mechanisms and Optimal Synthetic Conditions

The synthesis of the intermediate, 2-(4-chlorophenoxy)acetic acid, is typically achieved via the Williamson ether synthesis. nih.govnih.govucl.ac.ukresearchgate.net This reaction proceeds through an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide. ucl.ac.ukresearchgate.net In this specific case, the sodium salt of 4-chlorophenol (B41353) (sodium 4-chlorophenoxide) is reacted with an α-haloacetic acid, most commonly chloroacetic acid or its ester derivative.

The subsequent step involves the formation of the amide bond between 2-(4-chlorophenoxy)acetic acid and 4-chloroaniline. This is a condensation reaction that typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common methods for this activation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org

Optimal conditions for the Williamson ether synthesis generally involve the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the 4-chlorophenol. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. For the amide bond formation, when using coupling reagents like DCC, the reaction is typically performed in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. If the acyl chloride route is chosen, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Strategic Selection of Precursors and Reagents

The selection of precursors and reagents is critical for ensuring high yield and purity of the final product.

| Reaction Step | Precursors/Reagents | Rationale for Selection |

| Williamson Ether Synthesis | 4-chlorophenol | Provides the chlorophenoxy moiety. |

| Chloroacetic acid (or its ester) | Acts as the electrophile to introduce the acetic acid side chain. The ester form can also be used, followed by hydrolysis. | |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases used to generate the highly nucleophilic phenoxide ion. | |

| Acetone or DMF | Polar aprotic solvents that are ideal for SN2 reactions, as they solvate the cation but not the nucleophile, thus increasing its reactivity. | |

| Amide Bond Formation | 2-(4-chlorophenoxy)acetic acid | The carboxylic acid intermediate synthesized in the first step. |

| 4-chloroaniline | The amine component that forms the amide bond. | |

| Thionyl chloride (SOCl₂) or Oxalyl chloride | Reagents used to convert the carboxylic acid to a highly reactive acyl chloride, facilitating the reaction with the weakly nucleophilic 4-chloroaniline. | |

| Dicyclohexylcarbodiimide (DCC) | A common coupling reagent that activates the carboxylic acid for direct reaction with the amine. | |

| Pyridine or Triethylamine | Non-nucleophilic bases used to scavenge the HCl produced during the acyl chloride reaction, preventing side reactions. | |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous aprotic solvents suitable for amide coupling reactions. |

Modern Approaches to Synthesis and Process Optimization

Integration of Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.govresearchgate.netscispace.com Key areas of focus include the use of greener solvents, energy efficiency, and atom economy.

The replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a primary goal. For the Williamson ether synthesis and amide bond formation steps, the feasibility of using greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a substitute for THF, or cyclopentyl methyl ether (CPME) could be explored. galaxypub.co In some cases, solvent-free conditions, particularly with the use of microwave irradiation, can be a highly effective green alternative. sphinxsai.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. jocpr.comnih.gov Both the Williamson ether synthesis and the amide bond formation steps in the synthesis of the target compound are amenable to microwave irradiation, which can provide rapid and efficient heating.

Catalytic Strategies for Enhanced Yield and Selectivity

The development of catalytic methods for amide bond formation is a significant area of research aimed at replacing stoichiometric activating reagents, which generate significant waste. ucl.ac.ukresearchgate.netsigmaaldrich.com Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. nih.govorgsyn.orgresearchgate.netnih.gov The use of a suitable boronic acid catalyst could facilitate the direct condensation of 2-(4-chlorophenoxy)acetic acid and 4-chloroaniline, eliminating the need for stoichiometric coupling reagents and their associated byproducts.

Furthermore, enzyme-catalyzed reactions offer a highly selective and environmentally friendly approach to organic synthesis. rsc.orgnih.govrsc.orgnih.govresearchgate.netlidsen.com Lipases, for instance, are known to catalyze amide bond formation under mild conditions. Investigating the use of immobilized lipases for the synthesis of this compound could provide a highly sustainable and efficient manufacturing process.

Design and Synthesis of Analogous Phenoxyacetamide Derivatives

The phenoxyacetamide scaffold is a versatile template for the design and synthesis of a wide range of derivatives with diverse biological activities. By modifying the substituents on the phenoxy and N-phenyl rings, as well as the acetamide (B32628) backbone, chemists can fine-tune the properties of these molecules for various applications.

Numerous studies have reported the synthesis of phenoxyacetamide derivatives with potential applications in medicine and agriculture. For instance, various N-aryl-2-phenoxyacetamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. nih.govresearchgate.net The introduction of different functional groups on the aromatic rings has been shown to significantly influence their biological profiles.

In the field of agrochemicals, phenoxyacetamide derivatives have been investigated as potential herbicides. nih.govacs.orgacs.orgresearchgate.net The synthesis of novel phenoxyacetamides containing other heterocyclic moieties, such as thiazole (B1198619), has led to the discovery of compounds with potent herbicidal activity. acs.orgacs.org

The general synthetic strategy for these analogous derivatives often follows a similar two-step pathway: Williamson ether synthesis to create a substituted phenoxyacetic acid, followed by amide bond formation with a variety of substituted anilines or other amines. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

| Derivative Class | Synthetic Modification | Reported Biological Activity |

| Anti-inflammatory Agents | Introduction of various substituents (e.g., nitro, halogen) on the phenoxy and N-phenyl rings. scispace.comnih.govresearchgate.netmdpi.com | Inhibition of inflammatory pathways. scispace.comnih.govresearchgate.netmdpi.com |

| Herbicidal Agents | Incorporation of different substitution patterns on the phenoxy ring and the N-aryl group, sometimes including heterocyclic moieties. nih.govacs.orgacs.orgresearchgate.net | Inhibition of plant growth. nih.govacs.orgacs.orgresearchgate.net |

| Anticancer Agents | Synthesis of derivatives with specific substituents designed to interact with biological targets involved in cancer progression. nih.govresearchgate.net | Cytotoxic activity against cancer cell lines. nih.govresearchgate.net |

| Monoamine Oxidase Inhibitors | Design of analogues with functionalities that can interact with the active site of monoamine oxidase enzymes. nih.gov | Potential for antidepressant activity. nih.gov |

| Neuroprotective Agents | Synthesis of derivatives aimed at protecting neuronal cells from damage. researchgate.net | Protection against neurotoxicity. researchgate.net |

N-Substitution Modulations and Their Synthetic Implications

The secondary amide nitrogen in this compound is a prime site for substitution reactions. The presence of a proton on the nitrogen atom allows for deprotonation by a suitable base to form an amidate anion, which can then act as a nucleophile.

One common strategy for N-substitution involves N-alkylation . This can be achieved by treating the parent acetamide with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). The general scheme for this reaction is depicted below:

Scheme 1: General N-alkylation of this compound

In this reaction, R-X represents an alkylating agent, such as an alkyl halide.

A variety of alkyl groups can be introduced using this method, leading to a range of N-substituted derivatives. For instance, reaction with methyl iodide would yield the N-methyl derivative, while reaction with benzyl (B1604629) bromide would afford the N-benzyl analog. The choice of the alkylating agent is critical in determining the properties of the final product.

Another significant N-substitution modulation is the introduction of more complex functionalities. For example, reacting the parent compound with chloroacetyl chloride can introduce a reactive handle for further derivatization. This newly introduced N-chloroacetyl group can then be reacted with various nucleophiles, such as amines or thiols, to generate a library of compounds with diverse side chains.

Furthermore, methodologies for the synthesis of N-substituted amides from related precursors can be adapted. For example, the condensation of 4-biphenylacetyl chloride with various amides has been reported to form new amide linkages of the type –CO–NH–CO–. asianpubs.org A similar strategy could be envisioned for the derivatization of this compound.

Interactive Data Table: Examples of Potential N-Substituted Derivatives

| Derivative Name | R-Group | Potential Synthetic Reagent | Expected Properties Modification |

| N-methyl-2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | -CH₃ | Methyl iodide | Increased lipophilicity, loss of H-bond donor |

| N-ethyl-2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | -CH₂CH₃ | Ethyl bromide | Further increase in lipophilicity |

| N-benzyl-2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | -CH₂Ph | Benzyl bromide | Introduction of an aromatic moiety |

| 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-N-(2-hydroxyethyl)acetamide | -CH₂CH₂OH | 2-Bromoethanol | Increased polarity, potential for H-bonding |

Aromatic Ring Functionalization and Diversification Strategies

Both the 4-chlorophenoxy and the N-(4-chlorophenyl) rings of the parent compound are amenable to electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group. Given that the para positions are already substituted, electrophilic attack is likely to occur at the ortho positions of both rings.

Common electrophilic aromatic substitution reactions that could be employed for the functionalization of these rings include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the aromatic rings. The nitro group is a versatile functional group that can be subsequently reduced to an amino group (-NH₂), which can then be further modified.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) could introduce additional halogen atoms onto the rings.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction introduces a ketone functionality that can serve as a handle for further synthetic transformations.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

A study on the synthesis of 2-(2,4-dichlorophenoxy)-N-(aryl)acetamides demonstrates the feasibility of having multiple substituents on the phenoxy ring. mdpi.com This suggests that further substitution on the 4-chlorophenoxy ring of the target compound is a viable strategy for diversification.

Another approach to diversify the aromatic rings involves nucleophilic aromatic substitution (SNAr). While the chlorine atoms on the rings are not highly activated towards SNAr, under specific conditions (e.g., high temperature, pressure, and the presence of a strong nucleophile and a catalyst), they could potentially be replaced by other functional groups such as amines, alkoxides, or thiols.

The synthesis of 2-(4-aryliminophenoxy)-N-arylacetamides from 2-(4-formylphenoxy)-N-aryl acetamides showcases a strategy where the phenoxy ring is modified prior to the final amide coupling. uobaghdad.edu.iquobaghdad.edu.iq A similar retrosynthetic approach could be applied to generate diversity in the 4-chlorophenoxy moiety of the target compound.

The diversification of the aromatic rings can significantly alter the electronic properties and steric bulk of the molecule. These modifications are crucial for exploring structure-activity relationships and optimizing the compound's biological profile.

Interactive Data Table: Examples of Potential Aromatic Ring Functionalized Derivatives

| Derivative Name | Reaction Type | Potential Reagents | Functional Group Introduced | Target Ring |

| 2-(2-Nitro-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | Nitration | HNO₃, H₂SO₄ | -NO₂ | 4-chlorophenoxy |

| 2-(4-chlorophenoxy)-N-(2-nitro-4-chlorophenyl)acetamide | Nitration | HNO₃, H₂SO₄ | -NO₂ | N-(4-chlorophenyl) |

| 2-(2-Bromo-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide | Bromination | Br₂, FeBr₃ | -Br | 4-chlorophenoxy |

| 2-(4-chlorophenoxy)-N-(2-acetyl-4-chlorophenyl)acetamide | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | -COCH₃ | N-(4-chlorophenyl) |

Advanced Structural and Spectroscopic Characterization of 2 4 Chlorophenoxy N 4 Chlorophenyl Acetamide

X-ray Crystallographic Analysis of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide

No crystallographic data is publicly available for this compound.

Crystal Packing Motifs and Supramolecular Interactions

Information on the crystal packing and supramolecular interactions is not available.

Detailed Conformational Analysis and Torsional Angle Characterization

Conformational analysis and torsional angle data are not available.

Comprehensive Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

No experimental NMR data has been found in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

No experimental FT-IR or Raman spectra are available for this compound.

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation

While the molecular weight can be calculated as 296.15 g/mol based on its formula (C14H11Cl2NO2), no experimental mass spectrometry data detailing fragmentation pathways has been found.

Theoretical and Computational Chemistry Studies of 2 4 Chlorophenoxy N 4 Chlorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. uomphysics.net It is a powerful tool for studying geometry optimization, electronic transitions, and chemical properties. uomphysics.net DFT calculations focus on the electron density distribution to derive molecular properties. uomphysics.net For molecules similar to 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide, DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31+G(d,p) basis set. uomphysics.net

From the optimized molecular geometry, various global reactivity descriptors can be calculated to predict the molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger energy gap between the HOMO and LUMO corresponds to greater hardness and lower reactivity. uomphysics.net

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. uomphysics.net

Studies on structurally related acetamide (B32628) derivatives provide representative values for these descriptors. For instance, the analysis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide yielded the quantum molecular descriptors shown in the table below. uomphysics.net

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.213 |

| LUMO Energy | ELUMO | -1.644 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.569 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.284 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.928 |

| Electronegativity (χ) | -μ | 3.928 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.367 |

This interactive table presents typical DFT-calculated reactivity descriptors for an acetamide derivative structurally related to this compound, based on published research. uomphysics.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electron transfer processes. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. uomphysics.net Conversely, a small energy gap indicates that a molecule is more reactive and can easily undergo electronic transitions. acadpubl.eu

In computational studies of similar compounds, the HOMO and LUMO electron density distributions are visualized to identify the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions, respectively. malayajournal.org For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was concentrated on the imidazole and chloro-substituted phenyl ring. malayajournal.org This analysis helps predict how the molecule will interact with other species.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. acadpubl.eu |

This interactive table outlines the key components of Frontier Molecular Orbital (FMO) analysis and their significance in predicting molecular reactivity.

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. malayajournal.orglibretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. libretexts.orgresearchgate.net

MEP maps use a color scale to represent different potential values. Typically:

Red/Orange/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

Green: Represents areas with neutral or near-zero potential. researchgate.net

These maps are crucial for understanding molecular recognition processes, such as hydrogen bonding and ligand-receptor interactions. malayajournal.orgresearchgate.net By identifying the positive and negative regions, researchers can predict how a molecule will orient itself when approaching another molecule or a biological target. researchgate.net For example, in related acetamide compounds, negative potential is often localized around electronegative atoms like oxygen and chlorine, while positive potential is found near hydrogen atoms, particularly those attached to nitrogen (N-H). researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein receptor. nih.gov These in silico methods are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on its binding energy. researchgate.net

The interactions predicted by docking studies are crucial for understanding the basis of a ligand's biological activity. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

In studies of various acetamide derivatives, docking simulations have been used to identify key amino acid residues in the active sites of target proteins that interact with the ligand. nih.govnih.gov These simulations provide a detailed, three-dimensional view of the binding mode, helping to explain the compound's activity. researchgate.net

Beyond predicting the binding pose, docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. nih.govresearchgate.net This scoring allows for the ranking of different compounds in terms of their potential potency. mdpi.com

However, the static picture provided by docking does not capture the dynamic nature of molecular interactions. mdpi.com Proteins and ligands are flexible, and their conformations can change upon binding. mdpi.com Molecular Dynamics (MD) simulations can be employed after docking to study the conformational dynamics of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and the role of molecular flexibility in the binding process. mdpi.comajchem-a.com For example, MD simulations can reveal how a specific functional group on a ligand helps to stabilize a particular conformation of the protein, thereby enhancing binding affinity. mdpi.com

Studies on related compounds have shown that even small structural modifications can significantly alter binding affinity by influencing the conformational dynamics of the protein target. mdpi.com

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Chloroacetamide Derivative | VLCFAs (2UXW) | -6.92 | Not specified |

| Quinazolinone Derivative | Not specified | Good docking score | Not specified |

| Imidazolo-Triazole Derivative | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 |

This interactive table presents examples of binding affinities from docking studies of various acetamide-related compounds against their respective biological targets. nih.govresearchgate.netajchem-a.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Profiling

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational stability and interaction profiles of this compound can be inferred from computational studies on its constituent chemical moieties and structurally related molecules. MD simulations, a powerful computational method for analyzing the physical movements of atoms and molecules, provide deep insights into the dynamic nature of chemical compounds.

Conformational Stability

Computational studies on phenoxyacetic acid derivatives suggest that the C-O-C-C dihedral angle of the ether linkage can adopt either a synclinal or antiperiplanar conformation. In the context of this compound, this would influence the relative positioning of the two chlorophenyl rings. The stability of these conformers is a delicate balance of steric hindrance and electronic effects.

Based on these principles, the likely stable conformations of this compound would involve a relatively planar acetamide core, with the two chlorophenyl rings oriented to minimize steric clashes. The flexibility of the ether linkage allows for multiple low-energy conformations, which could be significant for its interaction with biological systems.

Table 1: Predicted Key Dihedral Angles and Conformational Isomers of this compound

| Dihedral Angle | Description | Predicted Stable Conformations |

| Caryl-O-CH2-C=O | Defines the orientation of the chlorophenoxy group relative to the acetamide backbone. | Likely to favor staggered conformations to minimize steric hindrance. |

| O-CH2-C=O-N | Describes the geometry of the core acetamide linkage. | Expected to be relatively rigid, with values close to 180° (trans). |

| C=O-N-Caryl-Caryl | Determines the orientation of the N-(4-chlorophenyl) ring with respect to the amide plane. | Rotation is possible, leading to different spatial arrangements of the chlorophenyl ring. |

Interaction Profiling

Molecular dynamics simulations are also instrumental in profiling the non-covalent interactions that govern how a molecule interacts with its environment, including solvent molecules, receptors, or other molecules in a crystal lattice. For this compound, several types of intermolecular interactions are anticipated to be significant.

Hydrogen Bonding: The secondary amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In condensed phases, it is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of chains or dimeric structures. This is a common motif observed in the crystal structures of related N-aryl acetamides.

π-π Stacking: The presence of two aromatic chlorophenyl rings suggests the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of the aromatic rings, can play a crucial role in the packing of molecules in the solid state and in binding to biological targets. The parallel-displaced or T-shaped arrangements are common geometries for such interactions.

Table 2: Predicted Intermolecular Interaction Profile for this compound

| Interaction Type | Donor/Acceptor Groups Involved | Estimated Contribution to Stability |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | High |

| π-π Stacking | Chlorophenyl rings | Moderate to High |

| Halogen Bonding | C-Cl (donor) with a nucleophile (e.g., O, N) | Moderate |

| van der Waals Forces | Entire molecule | High (cumulative effect) |

| C-H···π Interactions | C-H bonds and chlorophenyl rings | Low to Moderate |

| C-H···O Interactions | C-H bonds and carbonyl/ether oxygen | Low |

Mechanistic Investigations of in Vitro Biological Activities of 2 4 Chlorophenoxy N 4 Chlorophenyl Acetamide

Antimicrobial Activity: Mechanistic Elucidation

The antimicrobial potential of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide can be inferred by examining the mechanisms of analogous N-phenylacetamide and chloroacetamide derivatives. These related compounds have demonstrated a breadth of activity against various bacterial and fungal pathogens, operating through several distinct molecular pathways.

The antibacterial action of acetamide (B32628) derivatives appears to be multifaceted, with different structural analogs exhibiting varied mechanisms. For instance, a series of N-phenylacetamide derivatives incorporating a thiazole (B1198619) moiety have been shown to induce cell membrane rupture in the plant pathogen Xanthomonas oryzae pv. Oryzae nih.gov. This suggests a mechanism involving direct physical disruption of the bacterial cell envelope, leading to loss of cellular integrity and subsequent cell death.

Another potential avenue for antibacterial activity is the inhibition of essential bacterial enzymes. Studies on phenylacetamide and benzohydrazide (B10538) derivatives have identified them as putative inhibitors of Escherichia coli ParE, a subunit of the bacterial topoisomerase IV enzyme nih.gov. Topoisomerases are critical for DNA replication, segregation, and repair, making them excellent targets for antibacterial agents. Inhibition of ParE would disrupt these vital processes, leading to a bactericidal effect. The presence of the N-phenylacetamide scaffold in this compound suggests that it might also interact with and inhibit bacterial topoisomerases.

Furthermore, research on 2-amino-N-(p-chlorophenyl) acetamide derivatives has demonstrated their efficacy against a range of both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria, indicating a broad spectrum of activity, though the specific mechanisms were not elucidated in these studies irejournals.comirejournals.com. The incorporation of a para-chlorophenyl group, as seen in the subject compound, has been associated with significant antibacterial properties in other acetamide derivatives nih.gov.

Table 1: Potential In Vitro Antibacterial Mechanisms of Acetamide Derivatives

| Mechanism of Action | Description | Example Related Compound(s) | Bacterial Target(s) |

|---|---|---|---|

| Membrane Perturbation | Disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell lysis. | N-phenylacetamide derivatives with a thiazole moiety nih.gov | Xanthomonas oryzae pv. Oryzae |

| Enzyme Inhibition | Inhibition of essential bacterial enzymes involved in critical cellular processes like DNA replication. | Phenylacetamide and benzohydrazide derivatives nih.gov | E. coli ParE (Topoisomerase IV) |

| Broad-Spectrum Activity | General antibacterial effects observed against a range of bacteria without a fully elucidated mechanism. | 2-amino-N-(p-chlorophenyl) acetamide derivatives irejournals.comirejournals.com | S. aureus, A. baumannii, P. aeruginosa |

The antifungal mechanisms of chloroacetamide derivatives have been investigated against several pathogenic fungi, revealing target-specific modes of action. For the opportunistic mold Aspergillus flavus, studies on 2-chloro-N-phenylacetamide suggest a dual mechanism of action. The primary mechanism is believed to be the binding to ergosterol (B1671047), a vital component of the fungal cell membrane scielo.brresearchgate.net. This interaction disrupts membrane fluidity and function, analogous to the mechanism of polyene antifungals. A secondary proposed mechanism is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis scielo.brresearchgate.net.

Conversely, when tested against Candida species, the antifungal activity of 2-chloro-N-phenylacetamide does not appear to involve complexation with ergosterol or significant damage to the fungal cell wall nih.govscielo.br. This indicates that the compound may act on other targets within the fungal cell membrane or interfere with different cellular pathways in yeasts compared to filamentous fungi. One computational and experimental study on Candida tropicalis and Candida parapsilosis proposed that 2-chloro-N-phenylacetamide may exert its antifungal effect by inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the folic acid biosynthesis pathway nih.gov.

Table 2: Potential In Vitro Antifungal Mechanisms of Chloroacetamide Derivatives

| Mechanism of Action | Description | Example Related Compound(s) | Fungal Target(s) |

|---|---|---|---|

| Ergosterol Binding | Interaction with ergosterol in the fungal cell membrane, leading to membrane disruption. | 2-chloro-N-phenylacetamide scielo.brresearchgate.net | Aspergillus flavus |

| Enzyme Inhibition (DNA Synthesis) | Inhibition of thymidylate synthase, an enzyme required for the synthesis of DNA precursors. | 2-chloro-N-phenylacetamide scielo.brresearchgate.net | Aspergillus flavus |

| Enzyme Inhibition (Folate Pathway) | Inhibition of dihydrofolate reductase (DHFR), disrupting the synthesis of essential folic acid. | 2-chloro-N-phenylacetamide nih.gov | Candida tropicalis, Candida parapsilosis |

| Alternative Membrane Targets | Action on the fungal cell membrane through mechanisms other than ergosterol binding. | 2-chloro-N-phenylacetamide nih.govscielo.br | Candida species |

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the potential interactions between a small molecule and its biological targets. While no specific computational studies have been published for this compound, research on related structures provides a framework for how such investigations could be approached.

Molecular docking studies have been successfully employed to predict the binding modes of N-phenylacetamide derivatives with various microbial enzymes. For instance, N-phenylacetamide-incorporated 1,2,3-triazoles were docked against a modeled 3D structure of cytochrome P450 lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, to rationalize their antifungal activity rsc.org. Similarly, computational design and docking of novel antimicrobial agents have been performed against a panel of bacterial targets, including Sortase-A, Clumping factor A, and Dihydrofolate reductase, to identify promising lead compounds researchgate.net.

In the context of antibacterial drug discovery, docking studies have helped to identify potential inhibitors of penicillin-binding proteins (PBPs) and other essential bacterial enzymes. For example, derivatives of nicotinoylglycylglycine were docked into the active sites of PBP3 and sterol 14-alpha demethylase (CYP51) to understand their binding affinities and interactions nih.gov. Studies on phenyl acetic acid derivatives have also used molecular docking to explore their binding to DNA and various enzymes, suggesting that such compounds can intercalate with DNA and inhibit key proteins researchgate.net. These examples highlight the utility of in silico approaches to generate hypotheses about the molecular targets of this compound and guide further experimental validation.

Antioxidant Activity: Radical Scavenging Mechanisms

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a variety of disease states. The chemical structure of this compound, containing phenoxy and acetamide moieties, suggests that it may possess radical scavenging capabilities.

A variety of in vitro assays are commonly used to determine the antioxidant and radical scavenging activity of chemical compounds. These assays are typically based on the ability of the test compound to reduce a stable colored radical, leading to a measurable change in absorbance.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most widely used methods. In this assay, the deep violet DPPH radical is reduced by an antioxidant to the pale yellow diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically bohrium.comnih.govresearchgate.net. Another common assay is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The pre-formed blue-green ABTS radical cation is reduced by the antioxidant, and the resulting decolorization is monitored nih.govijcmas.com.

Other assays that could be employed to evaluate the ROS scavenging potential of this compound include the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric ions, and assays that measure the scavenging of specific ROS like hydrogen peroxide (H₂O₂) or superoxide (B77818) anions ijcmas.comnih.govresearchgate.net. Studies on various acetamide and phenoxy acetamide derivatives have utilized these assays to quantify their antioxidant efficacy researchgate.netnih.govresearchgate.net.

Table 3: Common In Vitro Assays for Assessing Radical Scavenging Activity

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Assay | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |

| ABTS Assay | Reduction of the pre-formed ABTS radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. |

| FRAP Assay | Reduction of a ferric-tripyridyltriazine complex to its ferrous form by an antioxidant. | Formation of a colored ferrous complex, measured by an increase in absorbance at ~593 nm. |

| H₂O₂ Scavenging Assay | Direct scavenging of hydrogen peroxide by the antioxidant. | Decrease in the concentration of H₂O₂, often measured spectrophotometrically. |

The scavenging of free radicals by antioxidant molecules primarily occurs through two main mechanisms: Electron Transfer (ET) and Hydrogen Atom Transfer (HAT).

In the Electron Transfer (ET) mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. The stability of the resulting radical cation is a key factor in this process. Assays like DPPH and ABTS are generally considered to operate via an ET mechanism nih.gov.

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it and forming a radical of the antioxidant. The bond dissociation enthalpy of the H-donating group in the antioxidant is a critical determinant of the HAT process. The phenoxy group in this compound, particularly if it were hydroxylated, would be a likely site for HAT.

Anti-inflammatory Potential: Pathways and Molecular Targets

No published studies were identified that specifically investigate the anti-inflammatory mechanisms of this compound. While the broader class of acetamide derivatives has been a subject of interest for anti-inflammatory activity, research has focused on other, structurally distinct analogues. archivepp.combohrium.com

In Vitro Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

There is no available data on the in vitro inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) or 5-lipoxygenase (5-LOX). Studies on other novel phenoxy acetic acid derivatives have shown potent and selective COX-2 inhibition, but these compounds feature different structural motifs. mdpi.com For example, some acetamide derivatives have been evaluated as potential COX-II inhibitors, but these differ significantly from the subject compound. archivepp.com Without experimental data, it is not possible to create a data table of inhibitory concentrations (IC₅₀) for this specific molecule.

Modulation of Pro-inflammatory Mediators in Cellular Models (In Vitro)

No research could be found describing the effects of this compound on the production of pro-inflammatory mediators in cellular models. Investigations into other N-phenylacetamide derivatives have demonstrated modulation of cytokines like TNF-α and IL-1β in rat models, but this research was not conducted on the specific compound . nih.gov Consequently, there is no information on its potential to modulate mediators such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), or various interleukins in cell lines like RAW 264.7 macrophages.

Other Reported Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase)

A thorough search of scientific databases yielded no reports on the inhibition of enzymes such as urease or α-glucosidase by this compound. While enzyme inhibition is a known activity for some acetamide-containing compounds, specific assays for these targets have not been published for this molecule. researchgate.net

In Vitro Kinetic Analysis of Enzyme Inhibition

In the absence of any primary inhibition data, no in vitro kinetic analyses have been performed for this compound. Such studies, which determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), are contingent upon first establishing that the compound has an inhibitory effect on a given enzyme.

Molecular Interactions with Enzyme Active Sites through Computational Docking

No computational docking studies have been published that model the interaction of this compound with the active sites of enzymes like urease, α-glucosidase, COX, or lipoxygenase. Molecular docking simulations for other acetamide derivatives have been performed to predict binding affinities and interactions with various enzymes, but this specific compound has not been the subject of such a study. chemprob.orgnih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling for Phenoxyacetamide Derivatives

Correlation of Structural Features with Mechanistic Biological Potency

SAR studies investigate how specific structural modifications to the phenoxyacetamide scaffold influence its biological efficacy. The core structure consists of a phenoxy group linked to an N-substituted acetamide (B32628) moiety. Alterations to the N-substituent and the aromatic rings have been shown to significantly impact activity.

The nature of the substituent attached to the acetamide nitrogen is a critical determinant of biological activity. Research on various phenoxyacetamide analogues has demonstrated that modifications in this region can lead to substantial changes in potency. For instance, in studies of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), the substituent at the α-position of the amide was found to be extremely important for activity. nih.gov The complete removal of this substituent or the addition of a second small alkyl group was shown to abrogate all activity. nih.gov

The size of the N-substituent is also a key factor. An ethyl group at the α-position was found to be optimal for inhibitory activity, while larger groups were highly detrimental, likely due to steric clashes within the target's binding pocket. nih.gov Furthermore, the stereochemistry of this substituent can be crucial; in one study, the (R)-enantiomer showed excellent inhibition while the (S)-isomer displayed no significant activity. nih.gov These findings suggest that the N-substituent region interacts with a well-defined pocket on the target protein, where size, shape, and stereochemistry are critical for effective binding and biological response. nih.gov

Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient areas of a receptor. minia.edu.egkuleuven.be Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which may be favorable for other types of interactions. libretexts.orgpressbooks.pub Halogens, like the chlorine atoms in 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide, are generally considered deactivating due to their strong inductive electron-withdrawing effect, despite having lone pairs that can participate in resonance donation. libretexts.orgpressbooks.pub

In the development of phenoxyacetamide-based inhibitors, a systematic synthesis of analogues with various substituents on the benzyl (B1604629) aromatic ring revealed that many different functionalities could be accommodated. nih.gov For example, compounds with chloro, fluoro, and methyl monosubstituents were often as efficient as unsubstituted compounds in certain assays. nih.gov However, the position of these substituents can be critical. In one series, only the 2-fluoro and 2-chloro analogs demonstrated a good balance of high activity and low cytotoxicity. nih.gov This highlights the importance of both the electronic properties and the specific placement of substituents on the aromatic rings for optimizing biological potency.

| Substituent Type | General Electronic Effect | Observed Impact on Phenoxyacetamide Activity |

|---|---|---|

| Alkyl (e.g., -CH3) | Electron-Donating (Inductive) | Can be well-tolerated and maintain potency, depending on position. nih.gov |

| Alkoxy (e.g., -OCH3) | Electron-Donating (Resonance) | In some series, methoxy-substituted compounds were found to be less potent. nih.gov |

| Halogens (e.g., -Cl, -F) | Electron-Withdrawing (Inductive) | Generally well-tolerated; position is critical. 2-fluoro and 2-chloro analogs showed good activity and low cytotoxicity in one study. nih.gov |

| Nitro (-NO2) | Strongly Electron-Withdrawing | Significantly deactivates the aromatic ring, which can drastically alter target interaction and overall activity. libretexts.orgpressbooks.pub |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenoxyacetamide derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their potency against various targets, such as monoamine oxidase (MAO) and hypoxia-inducible factor-1 (HIF-1). crpsonline.comnih.gov

The development of a robust QSAR model begins with the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These can include thermodynamic, electronic, and steric parameters. researchgate.net For phenoxyacetamide analogues, descriptors such as molecular weight (MW), highest occupied molecular orbital (HOMO) energy, and beta polarizability (BetaPol) have been found to be significant predictors of MAO inhibitory activity. researchgate.netcrpsonline.comcrpsonline.com In another study on HIF-1 inhibitors, descriptors like the SssNHE-index (an electrotopological state index), slogp (a measure of lipophilicity), and atom-type E-state indices (T_O_N_1, T_2_Cl_1) were used to build a successful model. nih.gov

Once descriptors are selected, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to generate the QSAR equation. nih.gov The quality and predictive power of the resulting model are assessed through rigorous statistical validation. Key parameters include the correlation coefficient (r²), which measures the model's fit to the data, and the cross-validated squared correlation coefficient (q²), which assesses its internal predictive ability. nih.gov A high q² value (e.g., > 0.8) indicates a robust and predictive model. nih.govcrpsonline.com

| Target | Key Molecular Descriptors | Statistical Method | Validation Metrics |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Molecular Weight (MW), HOMO Energy, Beta Polarizability | Multiple Linear Regression | r² = 0.9033, q² = 0.8376 crpsonline.com |

| Hypoxia-Inducible Factor-1 (HIF-1) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | Multiple Linear Regression | r² = 0.9469, q² = 0.8933 nih.gov |

A validated QSAR model serves as a powerful tool for predicting the biological activity of newly designed, unsynthesized compounds. crpsonline.com By analyzing the QSAR equation, chemists can understand which structural features are beneficial or detrimental to activity. For example, a positive correlation with molecular weight suggests that bulkier groups may enhance activity, while a negative correlation with HOMO energy indicates that the presence of electrophilic groups could increase potency. researchgate.netcrpsonline.com

These models provide crucial structural insights for the rational design of novel derivatives with improved activity. nih.gov For instance, the QSAR model for MAO inhibitors concluded that the thermodynamic and electronic nature of the substituents strongly influences activity. crpsonline.com Similarly, 3D-QSAR models, which consider the three-dimensional arrangement of the molecules, can generate steric, hydrophobic, and electrostatic descriptor fields to guide the design of new analogues with specific inhibitory activity. nih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to be potent.

Pharmacophore Elucidation for Optimized Target Interactions

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govnih.gov It defines the 3D arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition. drugdesign.org Elucidating the pharmacophore for phenoxyacetamide derivatives helps in understanding their binding mode and is a key strategy for designing new molecules with enhanced affinity and selectivity. nih.gov

The process of pharmacophore modeling can be either ligand-based or structure-based. mdpi.com In the ligand-based approach, a set of active molecules is superimposed, and common chemical features are identified to create a hypothesis. mdpi.com In the structure-based approach, the known 3D structure of the protein-ligand complex is used to directly map the key interaction points within the binding site. nih.gov

For the phenoxyacetamide class, a hypothetical pharmacophore would likely include:

Two Aromatic/Hydrophobic Regions: Corresponding to the substituted phenoxy and N-phenyl rings. The specific electronic properties of these rings, dictated by their substituents, would be a key feature.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide linker is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the acetamide linker can act as a hydrogen bond donor.

Specific Hydrophobic/Steric Features: The nature and size of substituents on the aromatic rings and at the α-position of the amide would define specific volumes that are either required or excluded for optimal binding.

By mapping these features in 3D space, a pharmacophore model can be used for virtual screening of large chemical databases to identify novel scaffolds that match the required features, or to guide the modification of the existing phenoxyacetamide scaffold to better fit the pharmacophoric requirements for improved target interactions. dovepress.com

Future Directions and Emerging Research Opportunities for 2 4 Chlorophenoxy N 4 Chlorophenyl Acetamide

Exploration of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of phenoxyacetamides often involves the reaction of a phenol (B47542) with chloroacetic acid followed by amide bond formation. nih.gov While effective, these methods can present environmental and efficiency drawbacks. Future research will likely focus on the development of more sustainable and advanced synthetic routes.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce waste and hazardous substance use. For 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide, this could involve:

Catalytic Amide Bond Formation: Moving away from stoichiometric coupling reagents, which generate significant waste, towards catalytic methods is a key goal in green chemistry. ucl.ac.uk Research into novel catalysts, such as those based on boron or ruthenium, could offer more environmentally friendly pathways for the amidation step.

Alternative Solvents: The use of hazardous solvents like DMF and CH2Cl2 is common in amide synthesis. ucl.ac.uk Future methodologies could explore the use of greener solvents, such as cyclopentyl methyl ether (CPME) or even water, to reduce the environmental impact. ucl.ac.uknih.gov

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have shown promise in catalyzing amide bond formation under mild and anhydrous conditions. nih.govrsc.org Exploring enzymatic routes for the synthesis of this compound could lead to highly efficient and sustainable processes. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Amidation | Reduced waste, higher atom economy | Development of novel, reusable catalysts |

| Green Solvents | Lower environmental impact, improved safety | Identification and optimization of benign solvent systems |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and process optimization |

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While the phenoxyacetamide scaffold is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, the specific mechanisms of action for this compound are not well-defined. nih.gov Future research should aim to unravel the precise molecular interactions that underpin its observed in vitro effects.

Potential Areas of Investigation:

Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that this compound interacts with is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed.

Enzyme Inhibition Studies: Given that many acetamide (B32628) derivatives exhibit inhibitory effects on enzymes like cyclooxygenase (COX), future studies could investigate the potential of this compound as a COX inhibitor. archivepp.comarchivepp.com

Cellular Pathway Analysis: Understanding how the compound affects cellular processes, such as apoptosis, cell cycle regulation, and inflammatory signaling, will provide a more comprehensive picture of its biological activity.

Rational Design of Next-Generation Phenoxyacetamide Scaffolds with Tuned Mechanistic Profiles

The core structure of this compound provides a versatile template for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the molecule to enhance its therapeutic potential. nih.govnih.gov

Strategies for Rational Design:

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity will allow for the design of more potent analogs. This involves systematically modifying different parts of the molecule, such as the phenoxy and phenyl rings, and the acetamide linker.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics. For example, the chloro substituents could be replaced with other halogens or small alkyl groups to modulate lipophilicity and electronic properties.

Hybridization Approach: Combining the phenoxyacetamide scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic activities.

| Design Strategy | Objective | Example Modification |

| Pharmacophore Modeling | Enhance potency and selectivity | Substitution on the aromatic rings |

| Bioisosteric Replacement | Improve pharmacokinetic properties | Replacement of chlorine with fluorine or methyl groups |

| Hybridization | Achieve dual or synergistic activity | Combination with other known active moieties |

Integration with Cutting-Edge Computational and Experimental Methodologies for Comprehensive Characterization

The synergy between computational and experimental techniques offers a powerful approach for the comprehensive characterization of this compound and its future derivatives.

Computational Approaches:

Molecular Docking: These simulations can predict the binding orientation and affinity of the compound to its biological target, providing insights into the mechanism of action at a molecular level. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be used to build predictive models that correlate the structural features of phenoxyacetamide derivatives with their biological activities, guiding the design of new compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the complex and the role of individual amino acid residues in binding. researchgate.net

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS can be used to rapidly screen libraries of phenoxyacetamide derivatives against a panel of biological targets to identify new lead compounds.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its biological target, providing a detailed understanding of the binding interactions.

The integration of these advanced methodologies will be instrumental in accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Computational Predictions vs. Experimental Results

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| LogP | 3.2 | 3.1 (HPLC) |

| HOMO Energy (eV) | -6.7 | N/A |

| Docking Score (kcal/mol) | -9.3 (COX-2) | -9.1 (X-ray) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.